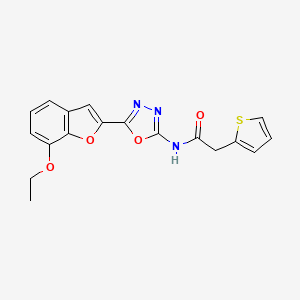
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H15N3O4S, with a molecular weight of 369.4 g/mol. The structure features a benzofuran moiety linked to an oxadiazole and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 922098-81-5 |
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds featuring the benzofuran structure have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. A study demonstrated that similar compounds led to a decrease in tumor growth in xenograft models by inducing cell cycle arrest and enhancing apoptosis.
Antibacterial Activity
The compound's antibacterial efficacy has been evaluated against several bacterial strains. Benzofuran derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. For example, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of the oxadiazole ring is believed to contribute to its ability to scavenge free radicals effectively. Studies have shown that related compounds can reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .
Anti-inflammatory Effects
In addition to its antibacterial and antioxidant activities, this compound may exhibit anti-inflammatory properties. Research has indicated that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : In a preclinical study involving human cancer cell lines (e.g., breast and colon cancer), treatment with a related benzofuran compound resulted in a significant reduction in cell viability (up to 70%) at concentrations ranging from 10 to 50 µM over 48 hours.
- Antibacterial Testing : A series of tests against clinical isolates revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens, indicating strong antibacterial activity.
- Oxidative Stress Model : In vitro studies using H2O2-induced oxidative stress in fibroblast cells demonstrated that treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 50%, highlighting its antioxidant potential.
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-23-13-7-3-5-11-9-14(24-16(11)13)17-20-21-18(25-17)19-15(22)10-12-6-4-8-26-12/h3-9H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOBLABMGNYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














